(4-Bromo-3-methylbutyl)cyclopentane
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Overview
Description
(4-Bromo-3-methylbutyl)cyclopentane is an organic compound with the molecular formula C10H19Br. It consists of a cyclopentane ring substituted with a 4-bromo-3-methylbutyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylbutyl)cyclopentane typically involves the bromination of 3-methylbutylcyclopentane. This can be achieved through the reaction of 3-methylbutylcyclopentane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction is usually carried out at room temperature to avoid over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of a continuous flow reactor where the bromination reaction is carried out under optimized conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylbutyl)cyclopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
(4-Bromo-3-methylbutyl)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylbutyl)cyclopentane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-methylbutyl)cyclopentane
- (4-Iodo-3-methylbutyl)cyclopentane
- (4-Bromo-3-methylbutyl)cyclohexane
Uniqueness
(4-Bromo-3-methylbutyl)cyclopentane is unique due to the presence of the bromine atom, which imparts specific reactivity patterns compared to its chloro, iodo, and cyclohexane analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and applications.
Properties
Molecular Formula |
C10H19Br |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
(4-bromo-3-methylbutyl)cyclopentane |
InChI |
InChI=1S/C10H19Br/c1-9(8-11)6-7-10-4-2-3-5-10/h9-10H,2-8H2,1H3 |
InChI Key |
JFMIYVSKZYCWOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCCC1)CBr |
Origin of Product |
United States |
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